4-(Dimethylamino)-2,6-difluorobenzaldehyde

Description

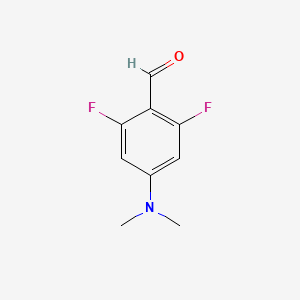

4-(Dimethylamino)-2,6-difluorobenzaldehyde is an organic compound that contains both amine and aldehyde functional groups It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a dimethylamino group

Properties

CAS No. |

736991-10-9 |

|---|---|

Molecular Formula |

C9H9F2NO |

Molecular Weight |

185.17 g/mol |

IUPAC Name |

4-(dimethylamino)-2,6-difluorobenzaldehyde |

InChI |

InChI=1S/C9H9F2NO/c1-12(2)6-3-8(10)7(5-13)9(11)4-6/h3-5H,1-2H3 |

InChI Key |

QCYVIXVSXYXYPT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C(=C1)F)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2,6-difluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. The purification steps may include distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 4-(Dimethylamino)-2,6-difluorobenzoic acid.

Reduction: 4-(Dimethylamino)-2,6-difluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-2,6-difluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the development of fluorescent probes for biological imaging. The dimethylamino group can enhance the fluorescence properties of the molecule.

Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,6-difluorobenzaldehyde involves its interaction with various molecular targets. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the aldehyde group. This can lead to the formation of Schiff bases with amines, which are important intermediates in many chemical reactions. The fluorine atoms can also influence the compound’s reactivity by stabilizing certain reaction intermediates.

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

2,6-Difluorobenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.

4-(Dimethylamino)-2,6-difluorobenzoic acid: The oxidized form of the compound, with different chemical properties and applications.

Uniqueness: 4-(Dimethylamino)-2,6-difluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Biological Activity

4-(Dimethylamino)-2,6-difluorobenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10F2N

- Molecular Weight : 185.18 g/mol

- IUPAC Name : this compound

The presence of the dimethylamino group and difluoro substituents plays a crucial role in its biological activity, influencing both its solubility and interaction with biological targets.

Research indicates that this compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, potentially impacting metabolic pathways.

- Cellular Uptake : The dimethylamino group enhances the compound's ability to penetrate cell membranes, facilitating its biological effects.

- Receptor Interaction : Preliminary studies suggest it may modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 128 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. For instance:

- HeLa Cells : The compound showed an IC50 value of approximately 15 µM, indicating promising potential for further development as an anticancer agent.

- Mechanism : The antiproliferative activity is believed to be mediated through the induction of apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Evaluation :

A study investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the structure could enhance activity against resistant strains. -

Cancer Research :

A comprehensive study focused on the effect of this compound on breast cancer cells revealed that treatment led to significant reductions in cell viability and induced apoptosis. The study emphasized the need for further research into its mechanism of action and potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest:

- Bioavailability : Moderate bioavailability when administered orally.

- Half-Life : Approximately 3 hours in animal models, indicating a need for optimization in formulation for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.